molecular formula C109H163N25O32S B045861 4-Ala-endothelin-1 CAS No. 121204-87-3

4-Ala-endothelin-1

Cat. No.: B045861
CAS No.: 121204-87-3
M. Wt: 2367.7 g/mol
InChI Key: NRTWVLDGYXCWHD-IGKRDWOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ala-endothelin-1 is a synthetic analog of endothelin-1, a potent vasoconstrictor peptide originally isolated from endothelial cells. Endothelin-1 plays a crucial role in regulating vascular tone and has significant implications in various physiological and pathological processes, including cardiovascular diseases .

Mechanism of Action

Target of Action

4-Ala-endothelin-1 (4AlaET-1) is a synthetic analog of endothelin-1 (ET-1), a potent vasoconstrictor . The primary targets of 4AlaET-1 are the endothelin receptors, specifically the endothelin type B receptor (ETB) . These receptors are G-protein-coupled receptors (GPCRs) found on vascular cells throughout the body and on neural cells in the central nervous system . They play a crucial role in cell survival and proliferation .

Mode of Action

4AlaET-1 interacts with its targets, the endothelin receptors, in a virtually irreversible manner . Upon binding to the ETB receptor, it induces conformational changes that are propagated to the receptor core and the cytoplasmic G-protein coupling interface . This interaction likely induces conformational flexibility in transmembrane helix 6 (TM6), a key component of the receptor .

Biochemical Pathways

The activation of the ETB receptor by 4AlaET-1 triggers several physiological functions, including neural crest development, cell proliferation, sodium excretion, salt homeostasis, and regulation of vascular tone and cell growth . The binding of 4AlaET-1 to the ETB receptor induces the activation of G-proteins, including G protein subunit alpha Q (GNAQ), G protein subunit alpha 12 and 13 (GNA12 and GNA13) .

Pharmacokinetics

Based on the pharmacokinetics of similar endothelin receptor agonists, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The activation of the ETB receptor by 4AlaET-1 has several molecular and cellular effects. It has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis . It also plays a physiological role as a potent vasoconstrictor .

Action Environment

The action, efficacy, and stability of 4AlaET-1 can be influenced by various environmental factors. For instance, the physiological environment in which the ETB receptor is located can affect the binding affinity and subsequent activation by 4AlaET-1 . Furthermore, the presence of other signaling molecules and the overall state of the cell can also impact the action of 4AlaET-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ala-endothelin-1 involves the substitution of the fourth amino acid residue in the endothelin-1 peptide sequence with alanine. This modification is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ala-endothelin-1 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure and biological activity.

    Reduction: Reduction reactions can break disulfide bonds, leading to the denaturation of the peptide.

    Substitution: Specific amino acid residues in the peptide sequence can be substituted with other amino acids to create analogs with different biological properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt in SPPS.

Major Products Formed:

    Oxidation: Formation of disulfide-bonded peptide.

    Reduction: Formation of reduced peptide with free thiol groups.

    Substitution: Formation of peptide analogs with modified amino acid sequences.

Scientific Research Applications

4-Ala-endothelin-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Endothelin-1 (ET-1): The natural form of the peptide, known for its potent vasoconstrictive properties.

    Endothelin-2 (ET-2): Another isoform with similar biological activities but different tissue distribution.

    Endothelin-3 (ET-3): Less potent than ET-1 and ET-2, with distinct physiological roles.

Uniqueness of 4-Ala-endothelin-1: this compound is unique due to the substitution of the fourth amino acid residue with alanine, which can alter its binding affinity and selectivity for endothelin receptors. This modification allows researchers to study the structure-activity relationships of endothelin peptides and develop novel therapeutic agents targeting the endothelin pathway .

Properties

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYSPBOGUDIMPC-SCGUGKIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C109H163N25O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121204-87-3
Record name Endothelin 1, ala(1,3,11,15)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121204873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Q & A

Q1: What is the mechanism of action of 4AlaET-1?

A: 4AlaET-1 acts as a selective agonist of the endothelin ETB receptor subtype. [, , ] This means it binds to and activates ETB receptors, which are found on various cells, including those in blood vessels and the nervous system. Activation of ETB receptors can lead to a variety of downstream effects, including vasodilation or vasoconstriction, depending on the tissue and species. [, ]

Q2: How does the structure of 4AlaET-1 contribute to its ETB receptor selectivity?

A: While the provided abstracts don't delve into the specific structural details of 4AlaET-1, research suggests that modifications in the amino acid sequence of endothelin-1 analogs, particularly at positions 14, 17, 20, and 21, significantly influence their binding affinity for ETB receptors. [] These modifications likely contribute to the selectivity of 4AlaET-1 for the ETB receptor over the ETA receptor.

Q3: How does the vascular response to 4AlaET-1 differ in animal models of pulmonary hypertension compared to controls?

A: Interestingly, the vascular response to 4AlaET-1 appears to be altered in the context of pulmonary hypertension. In a lamb model of pulmonary hypertension induced by increased pulmonary blood flow, 4AlaET-1 did not elicit a significant change in pulmonary vascular resistance. [] This contrasts with control lambs with U-46619-induced pulmonary hypertension, where 4AlaET-1 caused a decrease in pulmonary vascular resistance, indicating vasodilation. [] This suggests that the presence of pulmonary hypertension, particularly when driven by increased pulmonary blood flow, might alter ETB receptor signaling or downstream pathways, leading to a loss of the vasodilatory response typically associated with ETB receptor activation.

Q4: What are the potential implications of these findings for understanding pulmonary hypertension?

A: The altered vascular response to 4AlaET-1 in the setting of pulmonary hypertension driven by increased pulmonary blood flow suggests a potential role for ETB receptors in the pathophysiology of this disease. [] The loss of the vasodilatory response to 4AlaET-1 highlights a potential dysregulation in ETB receptor signaling or downstream pathways in this specific context. Further research is needed to fully elucidate the mechanisms underlying this altered response and explore the potential of targeting ETB receptors as a therapeutic strategy for pulmonary hypertension.

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